

Solubility of 4-(Azetidin-3-yl)morpholine in organic solvents

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Compound of Interest

Compound Name: 4-(Azetidin-3-yl)morpholine

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An In-Depth Technical Guide to the Solubility of **4-(Azetidin-3-yl)morpholine** in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of **4-(Azetidin-3-yl)morpholine**, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document focuses on the foundational principles governing its solubility, its key physicochemical properties, and detailed, field-proven methodologies for experimentally determining its solubility profile in various organic solvents. By understanding the "why" behind the experimental choices, researchers can generate robust and reproducible solubility data, enabling informed decisions in the drug discovery and development pipeline.

Introduction: The Central Role of Solubility in Drug Development

In the early stages of drug discovery, identifying compounds with promising biological activity is only the first step. A compound's physicochemical properties, particularly its solubility, are paramount to its success as a potential therapeutic agent. Poor solubility can lead to a host of challenges, including unreliable results in biological assays, difficulties in formulation, and poor absorption and bioavailability.^{[1][2][3]} Therefore, a thorough understanding and characterization of a compound's solubility is not just a perfunctory task but a cornerstone of successful drug development.

This guide focuses on **4-(Azetidin-3-yl)morpholine**, a molecule featuring both a strained azetidine ring and a polar morpholine moiety. This unique combination of structural features presents an interesting case study for solubility. We will explore its physicochemical characteristics and provide a robust framework for determining its solubility in a range of organic solvents, which is crucial for various stages of development, from synthesis and purification to formulation and toxicological studies.

Physicochemical Properties of 4-(Azetidin-3-yl)morpholine

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The principle of "like dissolves like" is a fundamental concept; compounds tend to be more soluble in solvents of similar polarity.^[4]

Table 1: Key Physicochemical Properties of 4-(Azetidin-3-yl)morpholine

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem ^[5]
Molecular Weight	142.20 g/mol	PubChem ^[5]
Predicted XlogP	-0.7	PubChem ^[5]
Hydrogen Bond Donors	1 (from the azetidine NH)	Inferred from structure
Hydrogen Bond Acceptors	3 (two nitrogens, one oxygen)	Inferred from structure
pKa (predicted)	Basic (due to secondary and tertiary amines)	Inferred from structure

The negative XlogP value suggests that **4-(Azetidin-3-yl)morpholine** is a relatively polar molecule, indicating a preference for polar solvents over nonpolar ones. The presence of both hydrogen bond donors and multiple acceptors further suggests that it will readily interact with protic and polar aprotic solvents. The basic nature of the amine groups means that the solubility will be highly dependent on the pH and the potential for salt formation. It is commonly available as a hydrochloride salt, which would be expected to have significantly different solubility characteristics, particularly in aqueous media, compared to the free base.^{[6][7][8]}

Understanding the Interplay of Factors Governing Solubility

The solubility of **4-(Azetidin-3-yl)morpholine** in a given organic solvent is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Interplay of factors influencing the solubility of **4-(Azetidin-3-yl)morpholine**.

Based on its properties, we can predict the following solubility trends:

- **High Solubility:** In polar protic solvents like methanol and ethanol, due to favorable hydrogen bonding and dipole-dipole interactions.
- **Good Solubility:** In polar aprotic solvents like DMSO and acetonitrile, which can act as hydrogen bond acceptors.
- **Low to Negligible Solubility:** In nonpolar solvents such as hexane and toluene, due to the significant mismatch in polarity.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.^[9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It is a robust and reliable method, though it can be lower-throughput compared to kinetic assays.^{[1][10]}

Step-by-Step Protocol

- Preparation of Materials:
 - **4-(Azetidin-3-yl)morpholine** (solid form, free base).
 - A panel of organic solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
 - Glass vials with screw caps.
 - A calibrated analytical balance.
 - A temperature-controlled orbital shaker or rotator.
 - A centrifuge.
 - Syringes and chemically inert filters (e.g., PTFE).
 - High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS).
- Experimental Procedure:
 - Add an excess amount of solid **4-(Azetidin-3-yl)morpholine** to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
 - Accurately add a known volume of the selected organic solvent to the vial.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[\[1\]](#)[\[11\]](#)
 - After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
 - To separate the undissolved solid, centrifuge the vials at a high speed.

- Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]
- Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
- Quantify the concentration of **4-(Azetidin-3-yl)morpholine** in the diluted sample using a validated HPLC method with a calibration curve prepared from stock solutions of known concentrations.[4]

Data Analysis and Reporting

The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Table 2: Hypothetical Solubility Data for **4-(Azetidin-3-yl)morpholine**

Solvent	Solvent Type	Predicted Solubility	Experimentally Determined Solubility (mg/mL at 25°C)
Methanol	Polar Protic	High	To be determined
Acetonitrile	Polar Aprotic	Good	To be determined
Ethyl Acetate	Intermediate Polarity	Moderate	To be determined
Dichloromethane	Nonpolar (slightly polar)	Low	To be determined
Toluene	Nonpolar	Very Low	To be determined
Hexane	Nonpolar	Negligible	To be determined

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as they are measured under different conditions and provide different insights.[10][12]

- **Thermodynamic Solubility:** As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound. It is the most relevant value for formulation and biopharmaceutical classification.[1][2]
- **Kinetic Solubility:** This is typically measured in high-throughput screening (HTS) settings. It involves dissolving the compound in a solvent like DMSO and then adding it to an aqueous or organic medium. The concentration at which precipitation occurs is the kinetic solubility.[3][13] This value is often higher than the thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[10][12]

Caption: Comparison of thermodynamic and kinetic solubility determination workflows.

Conclusion: A Roadmap for Characterizing a Key Physicochemical Property

While specific, publicly available data on the solubility of **4-(Azetidin-3-yl)morpholine** in organic solvents is scarce, this guide provides the necessary framework for any researcher to generate this critical information. By understanding the compound's inherent physicochemical properties and applying robust experimental methodologies like the shake-flask method, scientists can build a comprehensive solubility profile. This data is indispensable for guiding synthesis, purification, formulation, and further preclinical development, ultimately enabling the progression of promising compounds towards clinical reality.

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